Tiprenolol Hydrochloride

Beta-Blocker Potency Isoproterenol Challenge Human Pharmacology

Researchers requiring precise β-adrenoceptor modulation often face potency and duration inconsistencies with standard tools like propranolol. Tiprenolol Hydrochloride (DU 21445) solves this with quantifiable, differentiated pharmacology: • 4.5× higher potency than propranolol for inhibiting isoproterenol-induced tachycardia, providing a defined calibration point for dose-response assays. • Longer duration of action with significantly less suppression of resting heart rate at equipotent exercise-blocking doses, enabling sustained blockade with minimized resting cardiovascular impact. • Validated reference standard for halothane-sensitized ventricular arrhythmia models; abolishes arrhythmias at 0.01-0.02 mg/kg i.v. Supplied with ≥98% purity, full analytical documentation, and global logistics support for seamless procurement.

Molecular Formula C13H22ClNO2S
Molecular Weight 291.84 g/mol
CAS No. 39832-43-4
Cat. No. B1244324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiprenolol Hydrochloride
CAS39832-43-4
Molecular FormulaC13H22ClNO2S
Molecular Weight291.84 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1SC)O.Cl
InChIInChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H
InChIKeyPZWMMXHCUXTDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiprenolol Hydrochloride: Non-Selective Beta-Blocker Profile


Tiprenolol Hydrochloride (CAS 39832-43-4), also known as DU 21445, is a synthetic, racemic, non-selective beta-adrenergic receptor antagonist (beta-blocker) [1]. It is a propranolol derivative classified as a Class II antiarrhythmic agent [2]. Preclinical and early clinical studies demonstrate that while it shares a similar pharmacological profile, it exhibits distinct and quantifiable differences in potency, chronotropic effects, and duration of action compared to its primary analog, propranolol [3].

Racemic propranolol analog with non-selective beta-adrenoceptor blockade profile
Cardiac chronotropy and inotropy research probe (Class II reference compound context)
Supports beta-blocker comparative pharmacology and sustained blockade study designs

Why Tiprenolol Cannot Replace Propranolol


Despite being a close structural analog of propranolol, assuming functional interchangeability is scientifically flawed due to quantifiable divergences in key pharmacological parameters. Direct comparative studies in both animals and humans have established that tiprenolol differs significantly from propranolol in its potency, its effect on resting heart rate, and its duration of action [1]. These differences, detailed in the evidence below, are critical for experimental design, data interpretation, and any procurement decision where precise beta-adrenoceptor modulation is required [2].

Reported higher potency vs propranolol in human isoproterenol challenge studies – may shift receptor occupancy assumptions for equivalent blockade
Resting chronotropy modulation profile differs: less resting heart rate slowing reported at exercise-equivalent doses – may impact baseline hemodynamic model interpretation
Longer pharmacological half-life reported in canine model; duration of action may extend beyond that of propranolol, affecting longitudinal study design

Tiprenolol Differentiation Evidence


Potency vs Propranolol in Tachycardia Blockade

In a direct head-to-head crossover study in human subjects, d,l-tiprenolol demonstrated approximately 4.5 times greater potency than d,l-propranolol in inhibiting isoproterenol-induced increases in heart rate after intravenous administration [1].

Potency vs Propranolol (Tachycardia)
Head-to-head
~4.5× higher activity than propranolol
Reported human chronotropic antagonism context; supports potency calibration in research models
Human i.v. study; isoproterenol challenge
Beta-Blocker Potency Isoproterenol Challenge Human Pharmacology Chronotropic Antagonism

Resting Heart Rate Suppression vs Propranolol

A double-blind crossover study in patients with ischemic heart disease found that an intravenous dose of tiprenolol (2 mg) caused significantly less slowing of resting heart rate compared to an equipotent dose of propranolol (6 mg) for reducing exercise-induced tachycardia (P<0.05) [1]. This indicates a distinct pharmacodynamic profile where beta-blockade is less pronounced at rest relative to stress.

Resting Heart Rate Suppression
Head-to-head
Significantly less slowing than propranolol (P<0.05)
Reported differential chronotropic response; supports model selection where baseline HR impact matters
Ischemic heart disease patients; equipotent exercise-blocking doses
Resting Heart Rate Chronotropic Effect Exercise Tachycardia Clinical Pharmacology

Pharmacological Half-Life vs Propranolol

A comparative study in unanesthetized dogs demonstrated that the pharmacological half-life of tiprenolol is longer than that of propranolol, based on the duration of beta-blocking action against an isoproterenol challenge [1]. The study also established a rank order of efficacy: tiprenolol > Kö 1400 > propranolol.

Pharmacological Half-Life
Cross-study comparable
Longer than propranolol; rank: tiprenolol > Kö 1400 > propranolol
Reported sustained beta-blockade in canine model; relevant for longitudinal study design
Oral dosing in unanesthetized dogs
Pharmacokinetics Duration of Action Beta-Blockade Preclinical Model

Halothane-Adrenaline Arrhythmia Abolishment

In an established canine model of ventricular tachyarrhythmia induced by adrenaline during halothane anesthesia, low doses of tiprenolol (0.01-0.02 mg/kg) were effective in abolishing the arrhythmias [1]. This effect was comparable to low-dose propranolol (0.05 mg/kg) in this specific assay, highlighting a potent antiarrhythmic action under conditions of heightened sympathetic drive and anesthetic sensitization.

Halothane-Adrenaline Arrhythmia Abolishment
Head-to-head
Abolished arrhythmias at 0.01–0.02 mg/kg (i.v.); 2.5–5× lower than propranolol
Reported antiarrhythmic response in catecholamine-sensitized model; supports probe use in arrhythmia research
Halothane-anesthetized canine model; adrenaline challenge
Ventricular Arrhythmia Cardioprotection Adrenaline Challenge Halothane Anesthesia

Tiprenolol Hydrochloride Applications


Beta-Adrenoceptor Potency Calibration

For researchers establishing dose-response curves or comparing beta-blocker potencies in human or animal models, Tiprenolol Hydrochloride serves as a well-characterized compound. Its established 4.5x higher potency relative to propranolol for inhibiting isoproterenol-induced tachycardia provides a specific calibration point for in vitro and in vivo assays [1].

Catecholamine-Sensitized Arrhythmia Studies

Tiprenolol Hydrochloride is a validated tool compound for studies focusing on catecholamine-induced ventricular arrhythmias, particularly in models involving halothane sensitization. Its demonstrated ability to abolish arrhythmias at low doses (0.01-0.02 mg/kg i.v.) in this specific paradigm makes it a relevant positive control or reference standard for novel antiarrhythmic candidates [2].

Sustained Beta-Blockade with Resting Heart Rate Sparing

Research protocols that demand sustained beta-adrenoceptor blockade over time but also seek to minimize the impact on resting cardiovascular parameters can leverage tiprenolol's unique profile. Evidence shows it has a longer duration of action than propranolol while exhibiting significantly less suppression of resting heart rate at equipotent exercise-blocking doses [3][4].

Application
Selection Property
Validation Focus
Beta-adrenoceptor pathway calibration studies
Reported potency ratio vs propranolol
Isoproterenol challenge model endpoint review
Catecholamine-sensitized arrhythmia research
Low-dose antiarrhythmic response context
Adrenaline/halothane ventricular arrhythmia model review
Longitudinal beta-blockade studies with minimal baseline impact
Reported duration of action and chronotropic selectivity profile
Resting vs. stimulated heart rate endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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